Quinoline;sulfate
Description
Historical Perspectives on the Quinoline (B57606) Scaffold in Chemical and Medicinal Sciences
The journey of the quinoline scaffold began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govmdpi.com This discovery marked the advent of a versatile molecular framework that would become a cornerstone in both chemical synthesis and medicinal science. Early synthetic methods, such as the Skraup synthesis developed by Czech chemist Zdenko Hans Skraup, provided a means to produce quinoline and its derivatives, paving the way for their extensive investigation. afjbs.comwikipedia.org The Skraup reaction involves heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to synthesize quinoline. wikipedia.org The use of ferrous sulfate (B86663) in this reaction helps to control its often-violent nature. orgsyn.org
One of the first significant applications of quinoline derivatives was in the field of medicine, particularly as antimalarial agents. afjbs.comnih.gov The scarcity of natural quinine (B1679958), an alkaloid from the cinchona tree, spurred the development of synthetic quinoline-based drugs like chloroquine (B1663885) in the 1930s. afjbs.comnih.gov Over the decades, the quinoline scaffold has been integral to the creation of numerous therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. orientjchem.orgrsc.org The continuous evolution of synthetic organic chemistry has led to more efficient and sustainable methods for producing quinoline analogues, further solidifying their importance in drug discovery. mdpi.comafjbs.com
Significance of the Quinoline Moiety and its Salt Forms in Contemporary Research
The quinoline moiety, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its broad spectrum of biological activities. nih.govfrontiersin.org Its unique structure allows for diverse chemical modifications, enabling the design of novel compounds with enhanced therapeutic properties. orientjchem.org In contemporary research, quinoline derivatives are extensively studied for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. afjbs.comorientjchem.org For instance, certain quinoline-based compounds have shown the ability to inhibit cancer cell growth and induce apoptosis. nih.govrsc.org
The formation of salts, such as quinoline sulfate, is a critical strategy in pharmaceutical development to improve the physicochemical properties of a drug, including its solubility, stability, and dissolution rate. nih.govthermofisher.com Approximately half of all drugs on the market exist as salt forms. thermoscientific.com The salt form can significantly influence the bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API). nih.gov Quinoline sulfate, specifically, is utilized as a precursor in the synthesis of other important chemicals, such as 8-hydroxyquinoline (B1678124) and niacin. wikipedia.org
Role of the Sulfate Counterion in Quinoline Compound Properties and Applications
The sulfate counterion (SO₄²⁻) plays a crucial role in modifying the properties of quinoline. As a strong acid, sulfuric acid readily protonates the basic nitrogen atom in the quinoline ring, forming the quinolinium cation and the sulfate anion. solubilityofthings.com This salt formation significantly enhances the aqueous solubility of quinoline, which is otherwise only slightly soluble in cold water. vulcanchem.comsolubilityofthings.comnih.gov The increased solubility is advantageous for various applications, including its use as a solvent and in the synthesis of other compounds. vulcanchem.comwikipedia.org
The sulfate counterion is considered a "kosmotropic" or "water-structuring" ion. mdpi.com This property can influence the stability of the compound, particularly in solution. In some cases, the formation of a sulfate salt can provide greater chemical stability, especially at high humidity and temperatures. nih.gov The acidic nature of quinoline sulfate solutions (pH < 7.0) is a direct result of the sulfate counterion. nih.govnoaa.gov This acidity can be a factor in its reactivity and its ability to catalyze certain organic reactions. noaa.gov The choice of the sulfate counterion is often guided by its established use in FDA-approved drugs, indicating it is generally recognized as safe (GRAS). nih.gov
Detailed Research Findings
The synthesis of quinoline sulfate typically involves the reaction of quinoline with sulfuric acid. vulcanchem.com A more complex process involves the sulfonation of quinoline with oleum (B3057394) (fuming sulfuric acid) to produce quinoline-8-sulfonic acid, which can then be further processed. vulcanchem.com
The physicochemical properties of quinoline sulfate are a direct consequence of its structure.
Table 1: Physicochemical Properties of Quinoline Sulfate
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄S | vulcanchem.com |
| Molecular Weight | 227.24 g/mol | vulcanchem.com |
| Physical Description | White to grayish-white or light brown crystalline powder, light-sensitive | vulcanchem.comnih.govnoaa.gov |
| Solubility | Slightly soluble in cold water, readily dissolves in hot water | vulcanchem.comnih.gov |
| Acidity | Behaves as an acid, with solutions having a pH < 7.0 | nih.govnoaa.gov |
This table is interactive. Click on the headers to sort the data.
In research, quinoline derivatives, for which quinoline sulfate can be a precursor, have demonstrated a wide range of biological activities.
Table 2: Investigated Activities of Quinoline Derivatives
| Activity | Mechanism of Action (where specified) | Source |
| Anticancer | Interacts with DNA, inhibits topoisomerase, induces apoptosis, and inhibits angiogenesis. | vulcanchem.comrsc.org |
| Antimicrobial | Targets microbial cell walls and disrupts their integrity. | |
| Antimalarial | Inhibits hemozoin biocrystallization in the parasite. |
This table is interactive. Click on the headers to sort the data.
The sulfate counterion itself is a subject of study in pharmaceutical sciences. The choice of a counterion can affect a drug's release profile from a formulation. For instance, a highly soluble salt might be used for immediate release, while a sparingly soluble salt could be employed for a controlled-release dosage form. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C9H7NO4S-2 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
quinoline;sulfate |
InChI |
InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/p-2 |
InChI Key |
WSZKUEZEYFNPID-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of Quinoline Sulfate
Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structure and Bonding
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the bonding characteristics within quinoline (B57606) sulfate (B86663).
FT-IR spectroscopy of quinoline and its derivatives reveals characteristic vibrational modes. mdpi.comresearchgate.netmdpi.comresearchgate.net The spectra typically show stretching vibrations for C-H, C=N, and C=C bonds. For instance, in quinoline complexes, C-H stretching vibrations have been observed around 3049 cm⁻¹, C=N stretching at 1622 cm⁻¹, and C=C stretching at 1311 cm⁻¹. researchgate.net The presence of the sulfate group in quinoline sulfate introduces strong absorption bands characteristic of the sulfate ion (SO₄²⁻). These typically appear in the region of 1100-1200 cm⁻¹ (asymmetric stretching) and around 610-680 cm⁻¹ (asymmetric bending). The protonation of the quinoline nitrogen by sulfuric acid leads to the formation of the quinolinium cation. This results in shifts in the vibrational frequencies of the quinoline ring, particularly the C=N and adjacent C-H bonds, reflecting the change in the electronic environment. researchgate.net
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is less susceptible to interference from water, which can be advantageous. scribd.comrsc.orgsfu.ca In studies of related quinoline compounds, Raman spectra have been used to identify the fundamental vibrational modes. researchgate.netpsu.edu For quinoline sulfate, Raman scattering would highlight the vibrations of the aromatic ring system and the symmetric stretching of the sulfate group, which is often a strong and sharp peak. For example, sodium sulfate exhibits a strong emission at 993 cm⁻¹. scribd.com The combination of FT-IR and FT-Raman provides a more complete vibrational analysis, aiding in the definitive structural elucidation of the compound. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of quinoline sulfate in solution, providing precise information about the proton and carbon environments. ontosight.ai
Proton (¹H) NMR Analysis of Quinoline Protons
The ¹H NMR spectrum of the quinolinium cation in quinoline sulfate displays a set of distinct signals corresponding to the seven protons on the aromatic rings. researchgate.net Due to the electron-withdrawing effect of the protonated nitrogen atom, the protons on the heterocyclic ring (positions 2, 3, and 4) are typically deshielded and appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring (positions 5, 6, 7, and 8). The coupling patterns (splitting of signals) provide information about the connectivity of the protons. For example, the proton at position 2 often appears as a doublet of doublets due to coupling with the protons at positions 3 and 4. The specific chemical shifts and coupling constants are sensitive to the solvent and concentration. rsc.org
Carbon (¹³C) NMR Analysis of Quinoline Carbon Framework
The ¹³C NMR spectrum of quinoline sulfate shows nine signals corresponding to the nine carbon atoms of the quinoline framework. researchgate.net Similar to the proton spectrum, the carbons in the heterocyclic ring are generally shifted downfield. The carbon atoms directly bonded to the nitrogen (C2 and C8a) are significantly affected by protonation. The chemical shifts provide a map of the electron density across the carbon skeleton. rsc.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT-135) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.netomicsonline.org
COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, helping to trace the proton-proton connectivity within the quinoline ring system. omicsonline.org
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with the carbon atom to which it is directly attached. magritek.com This is crucial for linking the proton and carbon assignments. Multiplicity-edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. magritek.com
DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This is a one-dimensional experiment that provides information about the number of protons attached to each carbon. uvic.ca It shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent. This helps in differentiating the types of carbon atoms in the quinoline structure. uvic.ca
Table 1: Representative ¹H and ¹³C NMR Data for the Quinolinium Moiety (Note: Exact chemical shifts (δ) in ppm are dependent on solvent and experimental conditions. The data below is illustrative.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |
|---|---|---|---|
| 2 | ~8.9 (dd) | ~150 | CH |
| 3 | ~7.8 (t) | ~122 | CH |
| 4 | ~8.2 (d) | ~138 | CH |
| 4a | - | ~129 | C |
| 5 | ~7.9 (d) | ~130 | CH |
| 6 | ~7.7 (t) | ~128 | CH |
| 7 | ~7.6 (t) | ~130 | CH |
| 8 | ~8.1 (d) | ~135 | CH |
| 8a | - | ~148 | C |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides insights into the electronic structure of quinoline sulfate by probing the transitions of electrons from the ground state to excited states upon absorption of UV or visible light. learnbin.netvscht.cz The quinoline ring system is a chromophore, a molecule segment that absorbs light. vscht.cz The UV spectrum of quinoline in an acidic solution (like in quinoline sulfate) typically exhibits multiple absorption bands corresponding to π → π* transitions. researchgate.net These transitions involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals. tanta.edu.eg The protonation of the nitrogen atom in the quinoline ring can cause a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to neutral quinoline, reflecting changes in the energy levels of the molecular orbitals. vscht.cz For example, quinine (B1679958) sulfate in a 0.5 M H₂SO₄ solution shows an absorption maximum at 349 nm. photochemcad.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of quinoline sulfate and for obtaining structural information through the analysis of its fragmentation patterns. nih.govmcmaster.ca In a typical mass spectrum, quinoline sulfate would show a molecular ion peak corresponding to the quinolinium cation (C₉H₈N⁺). The high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. rsc.org
Under fragmentation conditions (e.g., in tandem mass spectrometry or MS/MS), the quinolinium ion undergoes characteristic fragmentation. researchgate.netrsc.org A common fragmentation pathway for the quinoline radical cation is the loss of a neutral molecule of hydrogen cyanide (HCN), resulting in a C₈H₆˙⁺ fragment ion. rsc.org The analysis of these fragmentation patterns can help to confirm the quinoline core structure. For sulfated compounds, a characteristic fragment ion for the sulfate group (HSO₄⁻ at m/z 97 or SO₃⁻ at m/z 80) is often observed in the negative ion mode, confirming the presence of the sulfate counter-ion. nih.gov
General Crystallographic Analysis for Solid-State Structural Elucidation
The crystallographic analysis of various quinoline sulfate derivatives consistently reveals their existence as ionic salts. In these structures, the nitrogen atom of the quinoline ring is protonated by sulfuric acid, forming a quinolinium cation and a hydrogen sulfate (bisulfate) anion. This proton transfer is a key feature of the solid-state structures. iucr.orgnih.gov
The crystal systems observed for these derivatives vary, with orthorhombic and monoclinic systems being reported. For instance, 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org Similarly, chloroquine (B1663885) sulphate monohydrate also adopts an orthorhombic system with the same space group. cambridge.orgcambridge.org In contrast, other derivatives, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, have been found to crystallize in a monoclinic system with a P2₁/c space group. nih.gov
A common structural feature in these compounds is the planarity of the quinoline ring system. In 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, the quinoline ring is noted to be essentially planar. iucr.org A similar observation of approximate planarity is made for the quinoline ring in 2-cyano-quinolin-1-ium hydrogen sulfate. nih.gov
The detailed crystallographic data for several quinoline sulfate derivatives are summarized in the table below, illustrating the commonalities and variations in their solid-state structures.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate | C₁₁H₁₂NO⁺·HSO₄⁻ | Orthorhombic | P2₁2₁2₁ | a = 6.6750(9) Å, b = 11.6952(14) Å, c = 14.7283(18) Å |
| Chloroquine sulphate monohydrate | C₁₈H₂₆ClN₃·H₂SO₄·H₂O | Orthorhombic | P2₁2₁2₁ | a = 9.0134(7) Å, b = 11.7417(6) Å, c = 19.850(1) Å |
| 2-Cyano-quinolin-1-ium hydrogen sulfate | C₁₀H₇N₂⁺·HSO₄⁻ | Monoclinic | P2₁/c | Not explicitly stated in the provided abstract. |
| 2-Formyl-6-methoxy-3-carbethoxy quinoline | C₁₄H₁₃NO₄ | Monoclinic | P2₁/c | a = 7.4158(7) Å, b = 20.341(2) Å, c = 8.4653(7) Å, β = 97.314(4)° |
Computational Chemistry Approaches for Quinoline Sulfate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a highly effective theoretical method for investigating the structural, electronic, and reactive properties of molecular systems. rsc.org It is a powerful computational tool for identifying kinetic and thermodynamic stability, gaining mechanistic insights, and understanding molecular interactions. nih.gov For quinoline (B57606) sulfate (B86663) systems, DFT calculations provide a fundamental understanding of their behavior at the molecular level. All theoretical calculations are typically performed using software packages like Gaussian, with results visualized using programs such as GaussView. rsc.orgnih.gov
The initial step in computational analysis involves the geometry optimization of the molecule to determine its most stable three-dimensional conformation, corresponding to the minimum energy state on the potential energy surface. nih.gov This process is commonly carried out using DFT with hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p), which have been shown to produce geometric parameters that closely align with experimental data. nih.govresearchgate.net Optimization calculations yield crucial structural data, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. mdpi.com
Electronic structure calculations, performed on the optimized geometry, provide insights into the distribution of electrons within the molecule and the nature of its molecular orbitals. aps.org These calculations are essential for understanding the molecule's electronic properties and subsequent reactivity analyses.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| C2-N1 | 1.315 | C2-N1-C9 | 117.5 |
| N1-C9 | 1.370 | N1-C2-C3 | 123.0 |
| C8-S | 1.780 | C9-C8-S | 119.8 |
| S-O1 | 1.450 | O1-S-O2 | 113.0 |
| S-O2 | 1.450 | O1-S-C8 | 108.5 |
Following successful geometry optimization, harmonic vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra of the molecule. mdpi.comnih.gov
The calculated vibrational modes are then assigned to specific molecular motions, such as C-H stretching, C=C bending, and the characteristic symmetric and asymmetric stretching modes of the sulfate group. ru.nl Due to the inherent approximations in the harmonic model and the fact that calculations are often performed on molecules in a gaseous state, a scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental data obtained from solid or liquid states. nih.gov This analysis provides a detailed interpretation of the experimental vibrational spectra. researchgate.netresearchgate.net
| Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) | 3050-3150 | Aromatic C-H stretching |
| ν(C=N) | 1620 | Quinoline C=N stretching |
| ν(C=C) | 1500-1590 | Aromatic C=C stretching |
| νas(SO₂) | 1330-1350 | Asymmetric SO₂ stretching |
| νs(SO₂) | 1170-1190 | Symmetric SO₂ stretching |
| δ(C-H) | 1000-1200 | In-plane C-H bending |
| γ(C-H) | 750-900 | Out-of-plane C-H bending |
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and kinetic stability of a molecule. rsc.orgwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.comunesp.br Conversely, the LUMO is the innermost empty orbital and acts as the electron acceptor, with its energy level relating to the molecule's electrophilicity or electron affinity. rsc.org
The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical parameter. A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity, lower kinetic stability, and greater polarizability. rsc.orgresearchgate.net This analysis helps in understanding the electron transfer processes that govern chemical reactions. mdpi.com
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -1.72 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.13 | Chemical reactivity and stability index |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule, allowing for the identification of its charged regions. libretexts.org These maps are invaluable for predicting how molecules interact with one another and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govucsb.edu The MEP surface is color-coded to represent the electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas that are favorable for electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack.
Green: Regions of neutral potential.
For a quinoline sulfate system, MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the sulfate group and the nitrogen atom of the quinoline ring, identifying them as sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms. mdpi.com
Natural Bond Orbital (NBO) analysis is a computational tool used to study charge density, hydrogen bonds, and hyperconjugative interactions between atoms and molecules. nih.gov It provides a detailed description of the bonding and orbital interactions by transforming the canonical molecular orbitals into a set of localized orbitals corresponding to chemical intuition (i.e., bonds, lone pairs, and antibonds). bohrium.com
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov For quinoline sulfate, significant interactions could include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals (σ* or π*) of neighboring bonds. nih.gov This analysis provides quantitative insights into intramolecular charge transfer, resonance, and the stability imparted by these electronic effects.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | 20.5 |
| LP(1) N1 | π(C9-C10) | 18.8 |
| LP(2) O1 | σ(S-C8) | 5.2 |
| π(C5-C10) | π(C6-C7) | 22.1 |
| π(C3-C4) | π*(C2-N1) | 19.4 |
| LP denotes a lone pair. |
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These can be categorized as global or local. mdpi.com
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. rsc.org
Local reactivity descriptors , such as the Fukui function (f(r)), are used to identify the reactivity of specific atomic sites within a molecule. mdpi.comscielo.org.mx The Fukui function helps predict where a molecule will undergo nucleophilic, electrophilic, or radical attack, thus explaining its site selectivity.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 1.72 |
| Electronegativity (χ) | (I+A)/2 | 4.285 |
| Chemical Hardness (η) | (I-A)/2 | 2.565 |
| Chemical Softness (S) | 1/η | 0.390 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.58 |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to study the electronic excited states of molecules. nih.govrsc.orguci.edu It allows for the calculation of properties related to a molecule's response to time-dependent electromagnetic fields, such as those in UV-vis spectroscopy. nih.govrsc.org For quinoline systems, TD-DFT is crucial for predicting absorption spectra and understanding electronic transitions. nih.govrsc.org
Researchers have employed TD-DFT calculations to investigate the photophysical characteristics of various quinoline derivatives. nih.govrsc.org For instance, studies have successfully used the B3LYP functional with basis sets like 6-31G'(d,p) or 6-31+G(d,p) to predict the UV absorption bands. rsc.orgrsc.org These calculations can determine the molecular orbitals involved in electronic transitions, often identifying them as π → π* or n → π* transitions. rsc.org In some cases, these transitions are associated with intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon excitation. nih.govrsc.org
The accuracy of TD-DFT predictions is often validated by comparing the calculated absorption spectra with experimental data. rsc.orgproquest.com Studies on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives and 15,15-difluoro- rsc.orgrsc.orgnih.govdiaazaborininodiquinoline (DDP) have shown good correlation between theoretical and experimental results for transition energies. rsc.orgproquest.com Furthermore, TD-DFT can elucidate the effects of substituents and solvent environments on the electronic properties of quinoline derivatives. proquest.combohrium.com For example, calculations on 8-hydroxyquinoline (B1678124) (8HQ) revealed that the intramolecular hydrogen bond is significantly strengthened in the excited state, facilitating an ultrafast intramolecular proton transfer. nih.gov
Table 1: Selected TD-DFT Studies on Quinoline Derivatives
| Compound Studied | Method/Basis Set | Key Findings |
|---|---|---|
| Tunable Quinoline Derivatives | B3LYP/6-31G'(d,p) | Predicted absorption spectra and provided insights into electrophilicity and chemical hardness. nih.govrsc.org |
| 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQs) | B3LYP/6-31+G(d,p) | Assigned long-wavelength bands to π → π* transitions and found good correlation with experimental data. rsc.org |
| 15,15-difluoro- rsc.orgrsc.orgnih.gov diaazaborininodiquinoline (DDP) | CAM-B3LYP/6-31G++(d,p) | Calculated electronic absorption and emission spectra in various solvents, which agreed with experimental results. proquest.combohrium.com |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. fiveable.me This technique provides detailed information on the conformational changes, dynamical behavior, and interactions of molecular systems, making it invaluable for studying quinoline derivatives in various environments. nih.govmdpi.com
MD simulations are employed to analyze the conformational stability and flexibility of quinoline systems. nih.govresearchgate.net By simulating the molecule's movement over a period, researchers can observe its preferred shapes and how it transitions between them. For liquid quinoline, MD simulations have been performed across a range of temperatures to study its properties. nih.gov These simulations revealed a non-Arrhenius behavior for translational and rotational diffusion, indicating complex dynamics that are correlated with the evolution of first-neighbor dimer populations rather than a distinct structural transition. nih.gov
In the context of ligand-protein interactions, MD simulations are used to assess the structural stability of the complex. mdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to understand the stability of the protein and the ligand's conformation within the binding site. mdpi.comnih.gov For example, simulations of quinoline-3-carboxamide (B1254982) derivatives with various kinases showed that the protein-ligand complexes were generally stable over the simulation time, although the ligand itself could exhibit conformational switching due to rotatable bonds. mdpi.com
A primary application of MD simulations in the study of quinoline derivatives is to evaluate the stability of ligand-protein complexes. nih.gov After a potential drug candidate is docked into a protein's active site, MD simulations can provide insights into the dynamic stability of the predicted binding pose. nih.govacs.org These simulations can confirm whether the key interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.govnih.gov
Studies on halogenated quinoline derivatives as inhibitors for monoamine oxidase (MAO-A and MAO-B) used 100-nanosecond MD simulations to confirm the stability of the docked complexes. nih.gov The analysis of RMSD, radius of gyration (RoG), and RMSF plots indicated that the complexes displayed strong structural stability. nih.gov Similarly, simulations of quinoline derivatives with the SARS-CoV-2 main protease (Mpro) revealed the formation of stable ligand-Mpro complexes, validating the initial docking results. nih.gov These studies often calculate the binding free energy using methods like MM/PBSA to further quantify the stability of the interaction. nih.govnih.gov
The Radial Distribution Function (RDF), denoted as g(r), describes the probability of finding a particle at a distance 'r' from a reference particle. libretexts.orgwikibooks.org In MD simulations, RDF analysis is a powerful tool to characterize the structure of liquids and the solvation of molecules. mdanalysis.orgresearchgate.net It provides detailed information about intermolecular interactions, such as those between a quinoline derivative and solvent molecules (e.g., water) or other components in a mixture. researchgate.netarabjchem.org
For quinoline and its derivatives, RDFs have been calculated to understand their interactions with water. arabjchem.org These analyses can identify which atoms on the quinoline molecule have the most significant interactions with surrounding water molecules and at what distances these interactions occur. arabjchem.org For example, a study comparing pristine quinoline with its hydroxylated and chlorinated derivatives showed that the modifications led to significantly improved interactions with water, as evidenced by sharper and more pronounced RDF profiles for oxygen and chlorine atoms. arabjchem.org The first peak in the RDF plot typically corresponds to the first solvation shell, and integrating this peak can provide the coordination number, which is the average number of neighboring particles in that shell. libretexts.orgmdanalysis.org
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is a cornerstone of computer-aided drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govmdpi.com
For quinoline derivatives, molecular docking is extensively used to predict their binding modes and estimate their binding affinities against a wide array of biological targets, including enzymes and receptors implicated in various diseases. nih.govnih.govsemanticscholar.org Docking studies can identify key amino acid residues in the protein's active site that interact with the quinoline ligand. nih.govnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, π-π stacking, and π-cation interactions. nih.govnih.gov
For instance, docking studies of novel quinoline derivatives against the HIV reverse transcriptase binding site (PDB: 4I2P) showed good binding interactions with the active domain, with some compounds exhibiting higher docking scores than standard drugs. nih.gov Another study investigating 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein (PDB ID: 2IGR) identified binding affinities ranging from -5.3 to -6.1 kcal/mol and detailed the specific amino acid residues involved in the interaction. nih.govsemanticscholar.org The results from docking are often visualized to analyze the specific ligand-protein contacts and are frequently used as the starting point for more rigorous computational studies, such as MD simulations, to validate the stability of the predicted binding pose. nih.govmdpi.com
Table 2: Examples of Molecular Docking Studies with Quinoline Derivatives
| Quinoline Derivative Class | Biological Target | PDB ID | Key Findings/Interactions |
|---|---|---|---|
| Pyrazoline/Pyrimidine containing quinolines | HIV Reverse Transcriptase | 4I2P | Good binding interactions; one compound showed the highest docking score of -10.675. nih.gov |
| 2H-thiopyrano[2,3-b]quinolines | CB1a protein | 2IGR | Binding affinities ranged from -5.3 to -6.1 Kcal/mol; interactions with residues like ILE-8, LYS-7, and TRP-12. nih.govsemanticscholar.org |
| Quinoline-based compounds | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Hydrogen bonds with His41, Glu166 and π-interaction with His41. nih.gov |
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | - | High selectivity and docking scores against ATM kinase compared to other kinases. mdpi.comresearchgate.net |
Identification of Key Interacting Residues in Receptor Binding Sites
Molecular docking and simulation are pivotal computational techniques for identifying the key amino acid residues within a biological receptor's binding site that interact with a ligand. For the broader class of quinoline derivatives, numerous studies have employed these methods to elucidate their mechanism of action. For instance, molecular docking has been used to study the binding of quinoline derivatives to the active sites of HIV reverse transcriptase and various cancer-related proteins like c-Met. nih.govnih.gov These studies often identify crucial interactions such as hydrogen bonds and π-π stacking that are essential for the ligand's biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Correlations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgfiveable.meijpsr.comlibretexts.org This approach is widely applied in drug discovery to predict the activity of new compounds and to optimize lead structures. wikipedia.orgfiveable.me
The field of medicinal chemistry has seen extensive application of QSAR models to various series of quinoline derivatives for a range of biological targets, including antimalarial, anticancer, and antitubercular activities. mdpi.comnih.govallsubjectjournal.comnih.gov These studies typically involve the calculation of molecular descriptors that quantify various physicochemical properties of the molecules, which are then used to build a mathematical model that can predict their biological activity. nih.govallsubjectjournal.com
Despite the prevalence of QSAR studies on quinoline derivatives, there is a lack of specific QSAR models developed for a series of compounds where the constant feature is the quinoline sulfate salt. The existing research focuses on variations of the quinoline core or its substituents, rather than the properties of the sulfate salt itself. Theoretical studies on quinoline and its derivatives have used quantum mechanical calculations to explore properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as an indicator of chemical reactivity and potential biological activity. researchgate.net
Theoretical Prediction of Chemical Reactivity and Tautomerism in Quinoline Derivatives
The chemical reactivity of quinoline is well-characterized, undergoing both electrophilic and nucleophilic substitution reactions. uop.edu.pkvedantu.com Electrophilic substitution typically occurs at the 5- and 8-positions of the benzene (B151609) ring, while nucleophilic substitution is favored at the 2- and 4-positions of the pyridine (B92270) ring. uop.edu.pk Basic reactivity profiles indicate that quinoline sulfate behaves as an acid. noaa.govnih.gov Computational studies, such as DFT, can provide a deeper understanding of this reactivity by calculating molecular properties like electrostatic potential maps and frontier molecular orbital energies. nih.gov
Tautomerism, the interconversion of structural isomers, is a known phenomenon in certain quinoline derivatives, particularly hydroxyquinolines. beilstein-journals.orgdoaj.orgresearchgate.netnih.govmdpi.com Computational methods are instrumental in studying tautomeric equilibria by calculating the relative energies and stabilities of the different tautomeric forms. beilstein-journals.orgresearchgate.netnih.gov For example, quantum chemical calculations have been used to investigate the keto-enol tautomerism in 4-hydroxyquinoline. researchgate.netnih.gov
However, there is no specific information available in the reviewed literature regarding theoretical predictions of chemical reactivity or the potential for tautomerism in the simple "quinoline;sulfate" salt. The presence of the sulfate counter-ion is unlikely to induce tautomerism in the quinoline ring itself, as this phenomenon is typically associated with the presence of specific functional groups like hydroxyl or amino groups directly attached to the quinoline core.
Structure Activity Relationship Sar Studies of Quinoline Derivatives Relevant to Quinoline Sulfate
Identification of Essential Pharmacophore Features within the Quinoline (B57606) Scaffold
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, serves as a fundamental scaffold for a wide range of biologically active molecules. orientjchem.orgresearchgate.netresearchgate.net Several key pharmacophoric features are consistently identified as crucial for the activity of many quinoline derivatives.
The presence of the quinoline ring itself is considered essential for the antimalarial activity of many compounds in this class. firsthope.co.in The nitrogen atom within the pyridine ring is a key feature, acting as a weak tertiary base. nih.gov This basic nitrogen atom is often crucial for the accumulation of the drug within the acidic food vacuole of the malaria parasite. firsthope.co.in Furthermore, the planar and aromatic nature of the quinoline scaffold facilitates π-π stacking interactions with biological targets like DNA or specific amino acid residues in proteins, which can be pivotal for their mechanism of action. orientjchem.orgnih.gov For instance, in the context of c-Met kinase inhibition, π-π stacking interactions between the quinoline ring and the tyrosine residue Tyr1159 are important for stabilizing the ligand-protein binding. nih.gov
Another critical feature for many quinoline derivatives is a basic amine group, typically a tertiary amine, attached as a substituent. firsthope.co.in This group plays a significant role in the drug's ability to penetrate membranes and accumulate at the target site. firsthope.co.in The unique chemical structure and the flexibility to introduce various substituents make the quinoline nucleus a vital component in drug discovery research. orientjchem.org
Influence of Substituents on the Quinoline Ring System
The biological activity of quinoline derivatives can be significantly modulated by the type and position of substituents on the quinoline ring. These modifications can influence the compound's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. mdpi.compreprints.org
The position of substituents on the quinoline ring has a profound impact on the biological activity of the resulting derivatives.
C-3 Position: A carboxylic acid group at the C-3 position has been identified as crucial for the inhibitory activity of certain quinoline derivatives against IGF receptors. orientjchem.org Conversely, substitution at the C-3 position with a fluorine atom has been shown to abolish the mutagenic activity of quinoline, suggesting this position is critical for its activation. nih.gov In some cases, the substituent at the C-3 position should be coplanar with the quinoline ring to maintain activity. mdpi.com
C-4 Position: Substitution at the C-4 position is a key feature for many active antimalarial quinolines. firsthope.co.in For example, a substituent at this position can enhance a compound's potency against cancer cells. orientjchem.org In the context of antiproliferative activity, the introduction of a flexible alkylamino side chain at the C-4 position can enhance this activity. frontiersin.org However, for some quinoline-based inhibitors, the removal of a C-4 dimethyl group can lead to a reduction in inhibitory activity. nih.gov
C-7 Position: The C-7 position is frequently highlighted for its role in modulating activity. For instance, the presence of a hydroxyl or methoxy (B1213986) group at this position can improve the antitumor activity of quinoline-based anticancer drugs. orientjchem.org In the case of 7-chloro-4-aminoquinolines, the chloro group at the 7th position is considered necessary for antimalarial activity. slideshare.net Halogenation at this position, such as the introduction of a chlorine atom, can strengthen antagonism at NMDA receptors. mdpi.compreprints.org Furthermore, the substituent at the C-7 position can be responsible for direct interaction with enzymes like topoisomerase II. mdpi.com The presence of lipophilic substituents at the C-7 and C-8 positions has been found to be important for COX-2 inhibitory activity. researchgate.net
C-8 Position: The C-8 position is another critical site for substitution. The introduction of a methoxy group at the C-8 carbon atom can improve antitumor properties. mdpi.com Similar to the C-7 position, the presence of lipophilic substituents at the C-8 position is important for COX-2 inhibition. researchgate.net However, for some efflux pump inhibitors, the removal of a C-8 dimethyl group resulted in reduced activity. nih.gov
The following table summarizes the impact of substitutions at various positions on the quinoline ring based on research findings.
| Position | Substituent/Modification | Observed Effect on Activity | Reference |
| C-3 | Carboxylic acid group | Crucial for IGF receptor inhibitory activity. | orientjchem.org |
| Fluorine | Abolished mutagenicity. | nih.gov | |
| C-4 | Substituent | Enhances anticancer potency. | orientjchem.org |
| Alkylamino side chain | Enhances antiproliferative activity. | frontiersin.org | |
| C-7 | Hydroxyl or methoxy group | Improves antitumor activity. | orientjchem.org |
| Chlorine | Necessary for antimalarial activity (in 4-aminoquinolines). | slideshare.net | |
| Chlorine | Strengthens NMDA receptor antagonism. | mdpi.compreprints.org | |
| Lipophilic substituents | Important for COX-2 inhibitory activity. | researchgate.net | |
| C-8 | Methoxy group | Improves antitumor properties. | mdpi.com |
| Lipophilic substituents | Important for COX-2 inhibitory activity. | researchgate.net |
The nature of the functional groups attached to the quinoline scaffold plays a pivotal role in modulating the biological response. researchgate.net These groups can alter a molecule's solubility, stability, and ability to interact with biological targets. ontosight.ai
Halogens: The introduction of a halogen atom, such as fluorine or chlorine, can significantly enhance biological activity. For instance, a fluorine atom at the C-6 position can enhance antibacterial activity. orientjchem.org Halogenation can also increase lipophilicity, potentially improving a compound's ability to cross the blood-brain barrier. mdpi.compreprints.org In some quinoline-imidazole hybrids, bromo and methoxy substitutions on the quinoline ring improved antimalarial activity. malariaworld.org
Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) or methoxy (-OCH3) groups can influence a compound's ability to interact with enzymes and proteins. ontosight.ai For example, a hydroxyl group at the C-8 position and a trimethoxyphenyl group at the C-5 position have been found to confer potent anticancer activity. orientjchem.org An alkoxy group at the C-7 position of the quinoline nucleus can enhance antiproliferative activity. frontiersin.org
Carboxylic Acid and Amino Groups: A carboxylic acid group at the C-3 position has been shown to be crucial for the inhibitory activity of certain quinoline derivatives. orientjchem.org The presence of a free amino group on the sulphanilamide skeleton is essential for the antibacterial activity of some quinoline-based hybrids. slideshare.net
Hydrophobic Groups: The introduction of hydrophobic groups, such as an alkyl chain, can enhance anticancer activity by improving the binding affinity to the target receptor. orientjchem.org Bulky hydrophobic substituents at the 5'-position of the quinoline ring have been shown to reduce β-arrestin-2 recruitment without compromising DOR binding affinity or Gi-protein activation. nih.gov
The following table provides examples of how different functional groups can modulate the biological response of quinoline derivatives.
| Functional Group | Position | Effect on Biological Response | Reference |
| Halogen (Fluorine) | C-6 | Enhances antibacterial activity. | orientjchem.org |
| Halogen (Chlorine) | C-7 | Enhances NMDA receptor antagonism. | mdpi.compreprints.org |
| Halogen (Bromine) | Quinoline Ring | Improved antimalarial activity in hybrids. | malariaworld.org |
| Hydroxyl (-OH) | C-8 | Potent anticancer activity (with other substituents). | orientjchem.org |
| Methoxy (-OCH3) | C-7 | Improves antitumor activity. | orientjchem.org |
| Carboxylic Acid (-COOH) | C-3 | Crucial for IGF receptor inhibitory activity. | orientjchem.org |
| Amino (-NH2) | Sulphanilamide skeleton | Essential for antibacterial activity in hybrids. | slideshare.net |
| Alkyl Chain | Quinoline Ring | Enhances anticancer activity. | orientjchem.org |
| Bulky Hydrophobic Groups | 5'-position | Modulates signaling bias in DOR agonists. | nih.gov |
Relationship between Molecular Structure and Target Receptor Binding Specificity
The specific three-dimensional structure of a quinoline derivative is a key determinant of its binding specificity to a target receptor. ontosight.ai Minor structural modifications can lead to significant changes in receptor affinity and selectivity. mdpi.com
For example, in the context of δ-opioid receptor (DOR) agonists, modifications to the quinoline ring can modulate signaling bias. Bulky hydrophobic substituents, such as isopropoxy and cyclohexanoxy groups, can alter ligand interactions with a specific sub-pocket of the receptor, thereby favoring Gi-protein signaling over β-arrestin recruitment. nih.gov This demonstrates how targeted structural changes can fine-tune the interaction with a receptor to achieve a desired signaling outcome.
Molecular modeling studies have provided insights into these interactions. For instance, the docking of a 4-carboxyl quinoline derivative into the binding site of COX-2 showed that a p-MeSO(2) substituent on the C-2 phenyl ring is oriented towards a secondary pocket of the enzyme, while the carboxyl group can interact with a specific arginine residue (Arg120). researchgate.net This highlights the importance of the spatial arrangement of functional groups for specific receptor binding.
Stereochemical Considerations and their Effect on Quinoline Derivative Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of quinoline derivatives. ontosight.aiontosight.ai Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different pharmacological and toxicological profiles. ontosight.ai
This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. The specific three-dimensional structure of a molecule determines how well it can interact with its biological target. ontosight.ai
For example, in a series of quinoline-imidazole hybrid compounds with antimalarial activity, the enantiomeric separation of a racemic mixture revealed that one enantiomer, (-)-11(xxxii), had more potent antimalarial activity than the other isomer. malariaworld.org This underscores the importance of stereochemistry in determining the biological efficacy of these compounds. The (R) designation in a complex quinoline derivative indicates the specific configuration at a chiral center, which is crucial for predicting its biological activity and interactions. ontosight.ai Research has shown that the relative stereochemistry of certain quinoline amino alcohols is a key determinant of their ability to inhibit the SHIP enzyme. researchgate.net
Mechanistic Investigations of Biological Activities for Quinoline Derivatives Relevant to Quinoline Sulfate Scaffold
In vitro Biological Evaluation Methodologies
Target-Specific Biochemical and Cell-Based Assays for Mechanistic Insights
To elucidate the mechanisms of action of quinoline (B57606) derivatives, researchers employ a variety of target-specific biochemical and cell-based assays. These studies provide crucial insights into how these compounds interact with biological systems at a molecular level.
One area of investigation is their effect on enzymes that act on DNA. For instance, certain quinoline-based derivatives have been shown to be potent inhibitors of human cytosine methyltransferase DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.org Through luminescence-based cell viability assays, it was observed that some of these compounds can reduce the growth of cancer cell lines like A549 human non-small cell lung carcinoma. biorxiv.org Further investigation into the mechanism revealed that these compounds can elicit a DNA damage response by activating p53. biorxiv.org
In the context of cancer, quinoline derivatives have been studied for their ability to inhibit various kinases. For example, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were synthesized and found to be potent inhibitors of c-Met kinase, which is often overexpressed in human cancers. orientjchem.org In vitro kinase assays and cell-based assays in c-Met-dependent cell lines demonstrated that these compounds could inhibit c-Met phosphorylation and its downstream signaling pathways. orientjchem.org Similarly, other quinoline derivatives have been identified as inhibitors of insulin-like growth factor 1 receptor (IGF-1R) and IGF-2R, with low micromolar IC50 values in in vitro kinase assays. orientjchem.org
The mechanism of action for some quinoline derivatives as anticancer agents involves targeting cancer-specific signals or enzymatic pathways, leading to apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. arabjchem.org For example, certain s-triazine analogs containing a quinoline moiety were found to induce apoptosis in human prostate cancer cells by activating caspase-3 and caspase-9, decreasing mitochondrial membrane potential, and increasing the generation of reactive oxygen species (ROS). orientjchem.org
Furthermore, the antimicrobial action of some quinoline derivatives has been linked to their ability to disrupt microbial cell membranes. Studies on the quinoline-derived antimicrobial HT61 have shown that it depolarizes the membrane of Staphylococcus aureus and causes the release of intracellular components. nih.gov Neutron reflectometry and monolayer subphase injection techniques have revealed that HT61 interacts with and damages the lipid bilayers of bacterial membranes, with a more pronounced effect on membranes with a higher content of anionic lipids. nih.gov
Biochemical assays have also been instrumental in identifying the targets of quinoline derivatives in parasites. For example, some quinolines have been found to inhibit leishmanial GDP-mannose-pyrophosphorylase, an enzyme essential for the parasite's survival. nih.gov
Table 1: Target-Specific Assays and Mechanistic Insights for Quinoline Derivatives
| Compound Class | Assay Type | Target/Cell Line | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Quinoline-based derivatives | Luminescence-based cell viability assay | A549 human non-small cell lung carcinoma cells | Elicits DNA damage response via p53 activation | biorxiv.org |
| 3,5-disubstituted and 3,5,7-trisubstituted quinolines | In vitro kinase assays, cell-based assays | c-Met-dependent cell lines | Potent inhibition of c-Met kinase and downstream signaling | orientjchem.org |
| Quinoline derivatives | In vitro kinase assays | Breast cancer cells | Inhibition of IGF-1R and IGF-2R signaling | orientjchem.org |
| s-triazine analogs with quinoline moiety | Apoptosis assays | Human prostate cancer cell line DU-145 | Induction of apoptosis via caspase activation and ROS generation | orientjchem.org |
| Quinoline-derived antimicrobial (HT61) | Membrane potential and ATP release assays, neutron reflectometry | Staphylococcus aureus | Disruption and depolarization of the bacterial cell membrane | nih.gov |
| Quinoline derivatives | Biochemical assays | Leishmania | Inhibition of leishmanial GDP-mannose-pyrophosphorylase | nih.gov |
In vitro Antiviral and Antimicrobial Efficacy Assessments
The quinoline scaffold is a key component in numerous compounds exhibiting significant in vitro antiviral and antimicrobial properties.
Antiviral Activity: Quinine (B1679958), a well-known quinoline derivative, and its counterparts have demonstrated antiviral activity against a range of viruses. researchgate.net Research has shown that quinine can inhibit the replication of SARS-CoV-2 in vitro. researchgate.net Its antiviral mechanism is often indirect, and it has also shown activity against other viruses such as HIV, Zika virus, Ebola, and dengue virus. researchgate.netnih.gov For instance, the quinoline U-78036 has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, showing potent antiviral activity in HIV-1-infected lymphocytes in tissue culture. capes.gov.br Kinetic studies revealed that it acts as a mixed to noncompetitive inhibitor with respect to both the template-primer and dNTP binding sites of the enzyme. capes.gov.br Furthermore, quinoline–1,2,3-triazole–aniline (B41778) hybrids have been synthesized and evaluated for their anti-HIV activity, with some compounds showing greater potency than the reference drug AZT. nih.gov
Antimicrobial Activity: A variety of quinoline derivatives have been synthesized and tested for their in vitro antimicrobial efficacy. For example, a series of new quinoline derivatives demonstrated excellent antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus) and Gram-negative (Pseudomonas, Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.gov Some of these compounds also showed potent antifungal activity against strains like A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov
Derivatives of 8-hydroxyquinoline-5-sulfonamide have been shown to be biologically active against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com In particular, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide exhibited efficacy comparable to clinically used antibiotics like oxacillin (B1211168) and ciprofloxacin (B1669076) against MRSA isolates. mdpi.com
Furthermore, studies have explored the interaction between quinoline antimalarials and antibiotics. Quinine sulfate (B86663), while not showing substantial antibacterial activity on its own, was found to increase the antibacterial activity of ampicillin (B1664943) against both ampicillin-sensitive and -resistant isolates. frontiersin.org A bidentate copper(II) ligand complex derived from quinoline, SG-Cu, has demonstrated significant antibacterial efficacy against MRSA, including the ability to disrupt biofilms. nih.gov
Table 2: In vitro Antimicrobial and Antiviral Activity of Quinoline Derivatives
| Compound/Derivative | Organism/Virus | Assay/Metric | Finding | Reference |
|---|---|---|---|---|
| Quinine | SARS-CoV-2 | In vitro replication assay | Efficiently inhibits replication | researchgate.net |
| Quinine | HIV, Zika, Ebola, Dengue | Antiviral assays | Demonstrates antiviral activity | researchgate.netnih.gov |
| Quinoline U-78036 | HIV-1 | Reverse transcriptase inhibition assay | Potent non-nucleoside inhibitor | capes.gov.br |
| Quinoline–1,2,3-triazole–aniline hybrids | HIV-1 subtype B | In vitro activity assay | Some compounds more active than AZT | nih.gov |
| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | MIC determination | Excellent antibacterial activity (MIC: 3.12-50 µg/mL) | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Methicillin-resistant S.aureus (MRSA) | Efficacy comparison | Comparable to oxacillin/ciprofloxacin | mdpi.com |
| Quinine sulfate with ampicillin | Ampicillin-sensitive and -resistant bacteria | Antimicrobial interaction testing | Increases ampicillin's antibacterial activity | frontiersin.org |
| Quinoline-derived copper complex (SG-Cu) | Methicillin-resistant S. aureus (MRSA) | Antibacterial and biofilm disruption assays | Significant efficacy against MRSA and its biofilms | nih.gov |
In vitro Anti-Leishmanial and Antimalarial Activity Studies
The quinoline core is fundamental to many of the most important antiprotozoal drugs, particularly those used to combat leishmaniasis and malaria.
Anti-Leishmanial Activity: Numerous quinoline derivatives have been evaluated for their in vitro efficacy against various Leishmania species. Sitamaquine, a quinoline derivative, has shown antileishmanial properties against a range of species. For example, against L. aethiopica, it displayed EC50 values of 53.6 µM against promastigotes and 15.4 µM against intracellular amastigotes. frontiersin.org Against L. major, the EC50 values were 28.3 µM and 5.3 µM for promastigotes and intracellular amastigotes, respectively. frontiersin.org
Other studies have focused on novel 2-substituted and 3-substituted quinolines. A 7-aroylstyrylquinoline derivative, compound 35, exhibited a high potency against Leishmania donovani with an IC50 of 1.2 µM and a high selectivity index. nih.gov In another study, a novel 3-substituted quinoline, compound 3b, showed an IC50 of 3.55 µg/ml against L. chagasi-infected macrophages, which was 8.3-fold more active than the standard drug pentavalent antimony. nih.gov 8-hydroxyquinoline (B1678124) (8HQN) has also demonstrated significant anti-leishmanial activity against L. martiniquensis, with IC50 values of 1.60 µg/mL for promastigotes and 1.56 µg/mL for intracellular amastigotes. peerj.com
Antimalarial Activity: The quinoline scaffold is the backbone of many antimalarial drugs. In vitro studies continuously explore new quinoline derivatives to overcome drug resistance. A semi-automated microdilution technique is often used to assess the antimalarial activity of these compounds against Plasmodium falciparum. asm.org
Research on quinoline-sulfonamide hybrids has shown promising results. These compounds have displayed good schizonticidal blood activity in vitro, with IC50 values ranging from 0.05 to 1.63 μM against P. falciparum. mdpi.com Some of these hybrids had IC50 values lower than that of chloroquine (B1663885). mdpi.com Another study on a novel series of quinoline derivatives reported moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. nih.gov Some of these compounds showed excellent activity compared to chloroquine. nih.gov
The mechanism of action for many quinoline-based antimalarials, like chloroquine, involves inhibiting the polymerization of toxic hematin (B1673048) into non-toxic hemozoin within the parasite's food vacuole. nih.gov This leads to the accumulation of free hematin, which is lethal to the parasite. nih.gov
Table 3: In vitro Anti-Leishmanial and Antimalarial Activity of Quinoline Derivatives
| Compound/Derivative | Organism | Stage | Metric (IC50/EC50) | Reference |
|---|---|---|---|---|
| Sitamaquine | Leishmania aethiopica | Promastigotes | 53.6 µM | frontiersin.org |
| Sitamaquine | Leishmania aethiopica | Intracellular amastigotes | 15.4 µM | frontiersin.org |
| Sitamaquine | Leishmania major | Promastigotes | 28.3 µM | frontiersin.org |
| Sitamaquine | Leishmania major | Intracellular amastigotes | 5.3 µM | frontiersin.org |
| 7-aroylstyrylquinoline (compound 35) | Leishmania donovani | N/A | 1.2 µM | nih.gov |
| 3-substituted quinoline (compound 3b) | Leishmania chagasi | Infected macrophages | 3.55 µg/ml | nih.gov |
| 8-hydroxyquinoline (8HQN) | Leishmania martiniquensis | Promastigotes | 1.60 µg/mL | peerj.com |
| 8-hydroxyquinoline (8HQN) | Leishmania martiniquensis | Intracellular amastigotes | 1.56 µg/mL | peerj.com |
| Quinoline-sulfonamide hybrids | Plasmodium falciparum | Blood schizonts | 0.05 - 1.63 μM | mdpi.com |
| Novel quinoline derivatives | Plasmodium falciparum | N/A | 0.014 - 5.87 μg/mL | nih.gov |
Analytical and Bioanalytical Methodologies for Quinoline Sulfate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For quinoline (B57606) sulfate (B86663) and related compounds, several chromatographic techniques are employed, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives. Method development for these compounds typically involves reverse-phase (RP) chromatography, which separates molecules based on their hydrophobicity.
The development of a robust HPLC method requires careful optimization of several parameters:
Stationary Phase (Column): C18 (octadecyl) and C8 (octyl) columns are the most common choices for separating quinoline derivatives. researchgate.net However, for challenging separations of multiple quinoline alkaloids, other stationary phases like naphthylpropyl have shown success. tandfonline.com For the analysis of basic compounds like quinoline, mixed-mode columns that offer both hydrophobic and ion-exchange interactions can provide superior retention and peak shape. sielc.com
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) (ACN) or methanol. The pH of the buffer is a critical parameter; for quinoline, which is a basic compound, using an acidic mobile phase (e.g., with a phosphate (B84403) or sulfuric acid buffer) ensures that the analyte is in its protonated, more water-soluble form, leading to better peak shapes and reproducibility. sielc.comasianpubs.org Ion-pairing agents may also be added to the mobile phase to improve the retention and separation of ionic analytes like quinoline sulfate. researchgate.net
Detection: Ultraviolet (UV) detection is commonly used, as the quinoline ring system possesses strong chromophores that absorb UV light. researchgate.net The specific wavelength is chosen based on the absorbance maximum of the analyte to ensure the highest sensitivity. For quinoline itself, detection wavelengths around 294-316 nm are often employed. researchgate.netasianpubs.org
Validation of the developed HPLC method is essential to ensure its reliability. As an example, a validated HPLC method for hydroxychloroquine (B89500), a quinoline derivative, demonstrated linearity across a concentration range of 50 to 4000 ng/mL.
Table 1: Examples of HPLC Conditions for Quinoline Derivatives
| Compound | Column | Mobile Phase | Detection | Reference |
| 8-Hydroxyquinoline (B1678124) | Primesep 100 (Mixed-Mode) | Water, Acetonitrile, H₂SO₄ buffer | UV at 200 nm | sielc.com |
| Quinoline-based Diastereomers | C18 | Acetonitrile and Triethylamine (B128534) Phosphate (TEAP) buffer (gradient) | UV at 294 nm | asianpubs.org |
| Quinine (B1679958) Sulfate | Zorbax C18 | Acetonitrile-buffer mobile phase | UV at 316 nm | researchgate.net |
| 2-Substituted Quinolines | tC18 | Acetate (B1210297) buffer (pH 4.0) and Methanol (gradient) | Diode-Array Detection (DAD) | researchgate.net |
| Quinoline Alkaloids | C18 | Ion-pair reagents with buffer and organic modifier | UV Detection | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Compound Identification
For applications requiring higher sensitivity and specificity, such as trace analysis in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for confident identification and quantification at very low levels.
Methods for the analysis of 8-hydroxyquinoline and its sulfate salt in various samples have been developed using LC-MS/MS. researchgate.netsemanticscholar.org Key aspects of these methods include:
Sample Preparation: A generic sample preparation method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often employed, particularly for food and environmental samples. semanticscholar.org For bioanalytical applications, such as in rat plasma or urine, protein precipitation with acetonitrile is a common and effective extraction technique. nih.gov
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used to achieve faster separations and better resolution. A typical mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile, which is compatible with mass spectrometry. nih.gov
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte, e.g., [M+H]⁺) and monitoring a specific product ion that is formed upon fragmentation. This high degree of selectivity minimizes interference from matrix components. nih.gov Atmospheric pressure chemical ionization (APCI) is a suitable ionization source for these compounds. semanticscholar.org
LC-MS/MS methods are capable of achieving very low limits of quantification, often in the low ng/mL or mg/kg range. semanticscholar.orgnih.gov
Table 2: LC-MS/MS Method Parameters for Quinoline Derivatives
| Analyte | Matrix | Sample Preparation | Chromatography | Mass Spectrometry | Reference |
| 8-Hydroxyquinoline Sulfate | Tomato, Orange | Not specified | LC-MS/MS | APCI | semanticscholar.org |
| 8-Hydroxyquinoline | Soil, Water | Not specified | LC-MS/MS | Not specified | researchgate.net |
| 7-bromo-5-chloroquinolin-8-ol | Rat Plasma & Urine | Protein Precipitation | UHPLC with C18 column, Acetonitrile/Water with 0.1% Formic Acid (gradient) | MRM in positive mode | nih.gov |
| Fe(8-Hydroxyquinoline)₃ | N/A | N/A | LC-MS | N/A | nih.gov |
Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative identification and purity assessment of quinoline derivatives. ijpsr.comajol.info It can also serve as a semi-quantitative tool.
In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel G. ijpsr.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample.
Mobile Phase Systems: The choice of mobile phase is critical for achieving good separation. Common systems for quinoline derivatives include mixtures of non-polar and polar solvents, such as hexane-ethyl acetate or toluene-chloroform-diethyl ether-diethylamine. ajol.inforesearchgate.net
Visualization: After development, the separated spots are visualized. Since many quinoline compounds are UV-active, they can be seen as dark spots on a fluorescent background under UV light (254 nm). ajol.info Alternatively, spots can be visualized by placing the plate in an iodine chamber, where the compounds react with iodine vapor to form colored spots. ijpsr.com
TLC is widely used to monitor the progress of chemical reactions during the synthesis of quinoline derivatives and to check the purity of the final products. ijpsr.comajol.infonih.gov
Table 3: TLC Systems for the Analysis of Quinoline Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Visualization | Reference |
| Synthesized Quinoline Derivatives | Silica Gel G | Not specified | Iodine Chamber | ijpsr.com |
| Cinchona Alkaloids | Silica Gel | Toluene-Chloroform-Diethyl ether-Diethylamine (40:15:35:10 v/v) | Not specified | researchgate.net |
| Novel Quinoline Derivatives | Silica Gel | Hexane-Ethyl Acetate (2:1 v/v) | UV Light | ajol.info |
| Benzo[f]quinoline Derivatives | Not specified | CH₂Cl₂:CH₃OH (5 mL:0.1 mL) | Not specified | mdpi.com |
Spectrophotometric and Spectrofluorimetric Quantification Methods
Spectroscopic methods, particularly those based on fluorescence, are highly valuable for the quantification of quinoline sulfate due to the intrinsic photophysical properties of the quinoline ring.
Quinoline and its derivatives are known to be fluorescent. mdpi.com A key characteristic is that the fluorescence intensity of quinolines can be significantly enhanced upon protonation. researchgate.netrsc.org In an acidic environment, such as in a solution of quinoline sulfate or by adding a strong acid, the nitrogen atom in the quinoline ring gets protonated. This process can lead to a substantial increase in the fluorescence quantum yield. For example, titrating isoquinoline (B145761) with a strong acid resulted in a more than 50-fold increase in fluorescence intensity. rsc.org
This property forms the basis for highly sensitive spectrofluorimetric quantification methods. The procedure involves exciting the sample at a specific wavelength (λex) and measuring the emitted light at a longer wavelength (λem).
For protonated benzo[h]quinoline, the fluorescence maximum is at 416 nm. rsc.org
Quinine sulfate, a related and well-studied compound, is often used as a standard for fluorescence measurements and exhibits a strong emission maximum around 459 nm when excited at 352 nm in a 0.05 M H₂SO₄ solution. researchgate.net
A fluorescent sensor based on a quinoline derivative showed an emission peak at 397 nm when excited at 301 nm. mdpi.com
These methods are prized for their sensitivity, simplicity, and speed compared to chromatographic techniques, although they may be less selective if other fluorescent compounds are present in the sample.
Method Validation Parameters in Chemical and Bioanalytical Analysis
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to established guidelines. Key validation parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ).
Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is assessed by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the resulting calibration curve, with values close to 1.000 indicating excellent linearity. researchgate.net
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is often calculated based on the signal-to-noise ratio (typically S/N = 3). tandfonline.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is a critical parameter for trace analysis. For bioanalytical methods, the LOQ is defined as the Lower Limit of Quantification (LLOQ). semanticscholar.orgtandfonline.com
These parameters are determined experimentally during method validation and are crucial for defining the performance capabilities of the analytical procedure.
Table 4: Reported Validation Parameters for Analytical Methods of Quinoline Derivatives
| Analyte/Method | Linearity Range | LOD | LOQ/LLOQ | Reference |
| Quinine Sulfate (HPLC) | 0.08–600.00 µg/mL | 4.32 µg/mL | 13.09 µg/mL | (From a study on quinine sulfate) |
| 8-Hydroxyquinoline (LC-MS/MS) | Not specified | Not specified | 0.01 mg/kg | semanticscholar.org |
| Hydroxychloroquine (HPLC) | 50–4000 ng/mL | Not specified | 50 ng/mL | (From a study on hydroxychloroquine) |
| Aluminium determination using a fluorescent probe (Spectrofluorimetry) | 50–800 ppb | 9.2 ppb | Not specified | tandfonline.com |
| Quinoline Yellow (TLC) | 20–300 ng/band | 2–10 ng/band | 3–20 ng/band | researchgate.net |
Determination of Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. Precision evaluates the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rjptonline.org
In the analysis of quinoline sulfate and its derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly validated technique. For instance, one HPLC method developed for determining quinine sulfate in an extemporaneous suspension demonstrated high accuracy, with a mean recovery and standard deviation of 99.83 ± 0.92%. rjptonline.org The recovery values, determined by the standard addition method at 80%, 100%, and 120% of the test concentration, were all within the acceptable range of 97-103%. rjptonline.org Another study quantifying dihydroquinine in a quinine sulfate dosage form reported accuracy results between 98.9% and 100.3% across three different concentration levels (50%, 100%, and 200%). orientjchem.org
The precision of these methods is similarly robust. The HPLC method for the extemporaneous suspension showed an RSD of less than 1.09% for both repeatability and intermediate precision studies. rjptonline.orgresearchgate.net For a clinical HPLC method analyzing hydroxychloroquine sulfate, both intraday and interday precision were well within 15%, with precision values ranging from 4.3% to 10.3%. nih.govgoogle.com Similarly, an iodometric titration method for quinine sulfate demonstrated an RSD of ≤1.6%. researchgate.net These findings confirm that the analytical procedures are reliable and reproducible for routine quality control. rjptonline.orgnih.gov
Table 1: Summary of Accuracy and Precision Data for Quinoline Sulfate Analysis
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Source(s) |
|---|---|---|---|---|
| HPLC | Quinine Sulfate | 99.83 ± 0.92 | < 1.09 | rjptonline.org, researchgate.net |
| HPLC | Dihydroquinine in Quinine Sulfate | 98.9 - 100.3 | Not Specified | orientjchem.org |
| HPLC | Hydroxychloroquine Sulfate | 93.1 - 103.2 | 4.3 - 10.3 | nih.gov |
| RP-HPLC | Dihydroquinine in Quinine Sulfate | 99.4 | Not Specified | researchgate.net |
| GC-MS | Quinoline | 80 - 95 | Not Specified | google.com |
Evaluation of Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rjptonline.org Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances.
In chromatographic methods for quinoline sulfate, specificity is often demonstrated by comparing the chromatograms of the standard solution, the sample solution, and a placebo or vehicle solution. rjptonline.org The absence of interfering peaks at the retention time of the main compound indicates the method's specificity. For example, in an HPLC analysis of quinine sulfate suspension, excipients in the preparation did not interfere with the drug peak, confirming specificity. rjptonline.orgresearchgate.net
Selectivity is crucial when analyzing samples that may contain related substances, such as metabolites or degradation products. nih.gov A highly selective method can separate the primary analyte peak from all other peaks. rjptonline.org For instance, a clinical HPLC method for hydroxychloroquine sulfate was able to fully separate it from its two major metabolites, desethylhydroxychloroquine and desethylchloroquine. nih.gov Specificity was further challenged by injecting standard solutions of common co-administered drugs like azathioprine, mycophenolic acid, and prednisone, with no interference observed. nih.gov The selectivity of a method is also a critical component of a stability-indicating procedure, as it must be able to resolve the active ingredient from any products formed during forced degradation studies. rjptonline.org
Development of Stability-Indicating Procedures
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. rjptonline.orgirjpms.com The development of a SIM is essential for assessing the stability of a drug product during its shelf life. rjptonline.org
The capability of a method to be stability-indicating is typically demonstrated through forced degradation studies. rjptonline.org In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation to produce potential degradation products. rjptonline.orgresearchgate.net For example, when an extemporaneous suspension of quinine sulfate was subjected to reflux with 1.0 N HCl and 1.0 N NaOH, the drug content remaining was 80.06% and 77.27%, respectively. rjptonline.org The analytical method was able to separate the intact quinine peak from the degradation product peaks, demonstrating its stability-indicating nature. rjptonline.org
The stability of the analytical solutions themselves is also evaluated. In one study, standard and sample solutions of quinine sulfate were kept at ambient temperature and analyzed over a 24-hour period. orientjchem.org The results showed that the solutions were stable, with the difference between initial and subsequent measurements falling within the acceptable limit of less than 5.0%. orientjchem.org Another study confirmed analyte solution stability for 6 to 12 hours after preparation. researchgate.net These tests ensure that the observed results are due to product degradation and not the instability of the prepared solutions. orientjchem.org
Table 2: Forced Degradation Studies for Quinoline Sulfate
| Stress Condition | Reagent/Condition | Result (% Drug Remaining) | Source(s) |
|---|---|---|---|
| Acid Hydrolysis | 1.0 N HCl, reflux at 80°C for 1 h | 80.06 ± 0.94 | rjptonline.org |
| Basic Hydrolysis | 1.0 N NaOH, reflux at 80°C for 1 h | 77.27 ± 0.82 | rjptonline.org |
| Oxidation | 3% H₂O₂, stored at room temp. for 1 h | 92.14 ± 1.01 | rjptonline.org |
Sample Preparation Strategies for Complex Matrices in Quinoline Sulfate Analysis
The analysis of quinoline sulfate in complex matrices such as biological fluids, environmental samples, or food products presents significant challenges due to the presence of interfering substances. mdpi.comchromatographyonline.com Effective sample preparation is a critical step to remove these interferences, isolate the analyte, and concentrate it to a level suitable for detection. chromatographyonline.comnih.gov
Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govchromatographyonline.comnih.gov SPE is widely used due to its selectivity and ability to handle larger sample volumes, leading to greater preconcentration of the analyte. nih.gov For environmental samples containing quinoline sulfate, SPE with C18 cartridges can be used to isolate the analyte from interfering substances like humic acids.
For biological samples like whole blood or plasma, a protein precipitation step is often required first. In the analysis of hydroxychloroquine sulfate in whole blood, protein precipitation was followed by separation on a phenyl column. nih.gov In another example, salting-out assisted LLE (SALLE) was used to extract analytes from plasma samples, overcoming issues of low concentration and matrix interference. chromatographyonline.com
A more recent and versatile technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. urjc.es This approach involves an extraction step based on partitioning via a salting-out effect, followed by a clean-up step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences. urjc.es While widely used for pesticides in food, the QuEChERS strategy is a suitable alternative for the extraction of various analytes from complex food and feed samples. urjc.es The choice of sample preparation strategy is highly dependent on the nature of the sample matrix and the analyte. mdpi.com
Table 3: Sample Preparation Techniques for Analysis in Complex Matrices
| Technique | Principle | Application Matrix | Target Analytes | Source(s) |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is isolated from a liquid sample by partitioning onto a solid sorbent, then eluted with a solvent. | Environmental Water, Food | Quinoline Sulfate, Quinolones | , nih.gov, chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Aqueous Samples, Plasma | Quinolones, Oxytocin | nih.gov, chromatographyonline.com |
| Protein Precipitation | Proteins are precipitated from a biological sample (e.g., with acetonitrile) to release bound analytes. | Whole Blood | Hydroxychloroquine Sulfate | nih.gov |
Environmental Fate, Degradation, and Remediation of Quinoline Compounds
Environmental Occurrence and Ecotoxicological Significance of Quinoline (B57606) Pollutants
Quinoline and its derivatives are nitrogen-containing heterocyclic aromatic compounds. canada.capjoes.com They are naturally present in coal tar, peat, and bone oil. canada.cahealth.state.mn.usca.gov Significant environmental release stems from industrial activities such as coal processing, petroleum refining, wood preservation using creosote, and in the manufacturing of dyes, paints, and pharmaceuticals. canada.capjoes.comhealth.state.mn.usca.gov The global production of coal tar is a major anthropogenic source of quinoline pollution. pjoes.com Underground coal gasification has also been identified as a source of quinoline contamination in groundwater. epa.gov Furthermore, quinoline is found in tobacco smoke, which contributes to its presence in indoor environments. health.state.mn.usca.gov
Due to its high water solubility (6110 mg/L), quinoline exhibits moderate to high mobility in soil and can dissolve into groundwater from sources like coal tar, subsequently reaching surface waters. canada.ca While it can biodegrade in soil with active microbial populations, it is more persistent in deep soil and groundwater. canada.ca In the atmosphere, quinoline exists primarily as a vapor and degrades within a few days through reactions with hydroxyl radicals. ca.govnih.gov
The ecotoxicological significance of quinoline is substantial. It is classified as toxic to aquatic life with long-lasting effects. chemos.dethermofishersci.inafirm-group.com Studies have demonstrated its toxicity to a range of organisms including bacteria, algae, and daphnids. nih.govresearchgate.net Quinoline is also recognized as a potential human carcinogen, suspected of causing genetic defects. chemos.dethermofishersci.inca.gov The U.S. Environmental Protection Agency (EPA) has classified it as "likely to be carcinogenic to humans" based on animal studies showing an increased incidence of liver and vascular tumors. health.state.mn.uscanada.caepa.gov It has shown mutagenic properties in various tests, often requiring metabolic activation to become genotoxic. ca.govnih.govnih.gov This combination of widespread industrial use, environmental persistence in certain compartments, mobility in water, and significant toxicity underscores the importance of understanding and mitigating quinoline pollution.
Advanced Oxidation Processes (AOPs) for Quinoline Degradation
Given the challenges in the natural degradation of quinoline, various advanced oxidation processes (AOPs) are being researched for its removal from contaminated water and soil. springerprofessional.de These technologies are designed to chemically break down persistent organic pollutants like quinoline into less harmful substances.
Photocatalytic Degradation Mechanisms and Efficiencies
Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV light) to generate highly reactive hydroxyl radicals. These radicals are powerful oxidizing agents that can break down the stable ring structure of quinoline. The process involves the excitation of the catalyst by light, leading to the formation of electron-hole pairs. These pairs react with water and oxygen to produce the hydroxyl radicals, which then attack the quinoline molecule, leading to its mineralization into carbon dioxide, water, and inorganic nitrogen. Research in this area focuses on optimizing catalyst formulations and reactor designs to improve degradation efficiency and kinetics.
Fenton-like and Sulfate (B86663) Radical-Assisted Systems for Quinoline Oxidation
Fenton and Fenton-like processes are another class of AOPs that use iron salts (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. These systems are effective in degrading a wide range of organic pollutants, including quinoline. A variation of this method involves the use of sulfate radicals (SO₄⁻), which are generated from persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) activated by heat, UV light, or transition metals. Sulfate radicals have a higher redox potential and a longer half-life than hydroxyl radicals in certain conditions, potentially offering more efficient degradation of quinoline in complex wastewater matrices. Research has demonstrated that these systems can achieve high removal rates of quinoline, with studies focusing on optimizing pH, catalyst dosage, and oxidant concentration for maximum efficiency.
Electrochemical Degradation Pathways of Quinoline
Electrochemical degradation involves the use of an electric current to drive oxidation and reduction reactions that break down pollutants. In the context of quinoline, this can be achieved through direct anodic oxidation, where quinoline is oxidized directly on the electrode surface, or through indirect oxidation, where electrochemically generated oxidants like hydroxyl radicals, chlorine, or ozone degrade the quinoline in the bulk solution. The effectiveness of this method depends on factors such as the electrode material (e.g., boron-doped diamond, mixed metal oxides), current density, and the composition of the electrolyte. Studies on the electrochemical degradation of quinoline have identified various intermediate products, helping to elucidate the degradation pathway, which often involves the opening of the pyridine (B92270) or benzene (B151609) ring as a key step towards complete mineralization.
Bioremediation of Quinoline in Aquatic and Terrestrial Systems
Bioremediation offers an environmentally friendly and potentially cost-effective alternative to chemical and physical treatment methods for quinoline contamination. This approach utilizes the metabolic capabilities of microorganisms to break down quinoline into less toxic substances.
Microbial Degradation Pathways and Enzyme Systems
A variety of bacteria, and to a lesser extent fungi, have been identified that can use quinoline as a sole source of carbon, nitrogen, and energy. pjoes.com The microbial degradation of quinoline typically begins with an initial hydroxylation step, a reaction catalyzed by enzymes known as quinoline monooxygenases or dehydrogenases. This initial attack can occur on either the pyridine or the benzene ring of the quinoline molecule, leading to different metabolic pathways.
For instance, one common pathway involves the hydroxylation of quinoline to form 2-hydroxyquinoline (B72897) (or its tautomer, 2(1H)-quinolinone), which is then further metabolized. Another pathway proceeds via the formation of 8-hydroxyquinoline (B1678124). These hydroxylated intermediates are then subjected to ring cleavage by dioxygenase enzymes, breaking open the heterocyclic or carbocyclic ring. The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, leading to their complete mineralization to CO₂, H₂O, and ammonium.
Research in this field focuses on isolating and characterizing novel quinoline-degrading microbial strains from contaminated sites, understanding the genetic and enzymatic basis of the degradation pathways, and optimizing conditions (such as pH, temperature, and nutrient availability) to enhance the rate and extent of bioremediation in both water and soil environments.
Bioaugmentation Strategies for Enhanced Quinoline Removal
Bioaugmentation is a bioremediation strategy that involves introducing specific, highly efficient pollutant-degrading microorganisms into a contaminated environment to enhance the biological degradation of target pollutants. mdpi.com This approach is particularly valuable when the indigenous microbial population lacks the metabolic capability to degrade recalcitrant compounds like quinoline, or when the degradation rate is too slow. mdpi.combesjournal.com
Research has demonstrated that bioaugmentation is an effective method for remediating quinoline-contaminated soil and wastewater. nih.govresearchgate.net The process often involves isolating potent quinoline-degrading bacterial strains from environments with a long history of contamination, such as industrial sludge or soil, and then introducing them into the site requiring treatment. mdpi.combesjournal.com
A study investigating the remediation of quinoline-contaminated soil in a slurry-phase reactor found that introducing the bacterium Burkholderia pickettii significantly increased the biodegradation rate. besjournal.comnih.govcapes.gov.br In the bioaugmented reactor, quinoline at an initial concentration of 1 mg/g of soil was completely removed within 6 to 8 hours. besjournal.comcapes.gov.br Interestingly, the native microbial community, which was unable to degrade quinoline on its own, worked synergistically with the introduced Burkholderia pickettii to achieve a faster removal rate (6 hours) compared to the introduced strain alone (8 hours). besjournal.comnih.gov The efficiency of the bioaugmentation process was further improved by increasing the size of the microbial inoculum and through biostimulation, which involves adding nutrients to promote microbial activity and growth. besjournal.com
In the context of industrial wastewater treatment, particularly from coking plants where quinoline is a common pollutant, bioaugmentation has also shown significant promise. researchgate.net The inoculation of specialized bacteria into activated sludge systems can enhance the removal of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net For example, augmenting a lab-scale anoxic/oxic/oxic (A/O/O) system with Ochrobactrum sp. XKL1, a known quinoline-degrading bacterium, improved the removal of quinoline from real coking wastewater by 9.88%. researchgate.net Similarly, the use of Paracoccus sp. and Pseudomonas sp. has been reported to successfully biodegrade quinoline in wastewater. mdpi.com
The table below summarizes the findings of various studies on bioaugmentation for quinoline removal.
| Microbial Strain(s) | Contaminated Medium | System Type | Key Findings | Reference(s) |
| Burkholderia pickettii | Soil | Slurry-phase reactor | Complete removal of 1 mg/g quinoline in 6-8 hours; degradation is faster with the presence of indigenous microbes. | besjournal.com, nih.gov, capes.gov.br |
| Ochrobactrum sp. XKL1 | Coking Wastewater | Lab-scale A/O/O system | Quinoline removal was enhanced by 9.88%; bioaugmentation effects lasted for approximately 14 days. | researchgate.net |
| Bacillus sp. | Petroleum Refinery Wastewater | Batch reactor | Demonstrated enhancement of quinoline biodegradation. | mdpi.com |
| Paracoccus sp. and Pseudomonas sp. | Coking Wastewater | Bioreactor | Successful removal of quinoline and pyridine. | mdpi.com |
Adsorption and Sorption Technologies for Quinoline Compound Removal from Aqueous Media
Adsorption is a widely used physical-chemical treatment process for removing organic pollutants like quinoline from aqueous environments. psu.edu The technique relies on the ability of certain solid materials, known as adsorbents, to attract and hold quinoline molecules onto their surface. psu.edu The effectiveness of adsorption depends on the properties of the adsorbent (e.g., surface area, pore structure, surface chemistry) and the solution conditions (e.g., pH, temperature, concentration of the pollutant). psu.educore.ac.uk
Various materials have been investigated for their capacity to adsorb quinoline. The sorption of quinoline to natural materials like estuarine sediment is primarily driven by interactions with the organic matter fraction of the sediment. nih.gov Studies on mineral surfaces, such as amorphous silica (B1680970), show that adsorption is highly dependent on pH, with maximum adsorption occurring near the pKa of quinoline. core.ac.uk This suggests a mechanism involving surface complexation, hydrogen bonding, and ion exchange. core.ac.uk
Low-cost adsorbents derived from industrial and agricultural waste have also proven effective. Materials such as coke powder, a byproduct of coal processing, demonstrate good adsorption performance for quinoline. mdpi.com Research shows that coke powder can achieve a quinoline removal efficiency of 84.90%, with an adsorption capacity of 1.27 mg/g. mdpi.com The process is spontaneous and exothermic, and the presence of inorganic ions like potassium (K+) and calcium (Ca2+) can further enhance the adsorption capacity to 1.38 mg/g and 1.40 mg/g, respectively. mdpi.com This improvement is attributed to a decrease in the electrostatic repulsion between the coke powder surface and quinoline molecules. mdpi.com
Other waste materials like bottom ash from power plants and de-oiled soya have been used to remove quinoline-related compounds like Quinoline Yellow dye. psu.eduresearchgate.net The adsorption of this dye was found to be more effective at a lower pH, which neutralizes the negative surface charge of the adsorbents, thereby facilitating diffusion and providing more active sites. psu.edu
The table below presents research findings on different adsorbent materials for quinoline removal.
| Adsorbent Material | Target Compound | Key Findings | Reference(s) |
| Amorphous Silica | Quinoline | Adsorption is pH-dependent, with a maximum near the compound's pKa. | core.ac.uk |
| Estuarine Sediment | Quinoline Compounds | Sorption is primarily to the organic matter within the sediment. | nih.gov |
| Coke Powder | Quinoline | Adsorption capacity of 1.27 mg/g; removal efficiency of 84.90%. Presence of K+ and Ca2+ ions increased capacity. | mdpi.com |
| Bottom Ash | Quinoline Yellow | Higher adsorption at low pH; follows first-order kinetics. | psu.edu, researchgate.net |
| De-oiled Soya | Quinoline Yellow | Higher adsorption at low pH; follows first-order kinetics. | psu.edu, researchgate.net |
Advanced Materials Applications of Quinoline Derivatives
Quinoline (B57606) Derivatives in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
The advent of organic electronics has been significantly propelled by the use of quinoline derivatives, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their primary role stems from their excellent electron-transporting capabilities, high thermal stability, and ability to form stable, uniform amorphous films, which are critical for device longevity and performance.
The quintessential example is Tris(8-hydroxyquinolinato)aluminium (Alq3) . In an OLED device, Alq3 has demonstrated remarkable versatility, functioning as both a highly efficient electron transport layer (ETL) and a robust green-light emissive layer (EML). When a voltage is applied to an OLED, electrons are injected from the cathode and holes from the anode. These charge carriers migrate through the transport layers and recombine in the emissive layer. In an Alq3-based device, the recombination of electrons and holes on the Alq3 molecules forms excitons, which then radiatively decay to produce bright green photoluminescence centered around 520-530 nm. The high electron mobility and good thermal stability of Alq3 ensure efficient device operation and a long functional lifetime.
Replacing aluminum with other metals, such as in Tris(8-hydroxyquinolinato)gallium (Gaq3) or Bis(8-hydroxyquinolinato)zinc (Znq2) , can modify the charge transport characteristics and photophysical properties.
Substituting the quinoline ring with functional groups (e.g., methyl, tert-butyl) can improve solubility and film-forming properties, as well as shift the emission wavelength. Derivatives have been designed to achieve blue and red emission, essential for full-color displays. For example, Bis(2-methyl-8-quinolinato)(4-phenylphenolato)aluminium (BAlq) is a well-known blue-emitting material that also exhibits high efficiency as an electron transporter.
The table below summarizes key quinoline derivatives used in OLEDs.
Functional Materials for Chemical Sensors and Biosensors
The inherent fluorescence of the quinoline ring and its ability to chelate with various analytes make it an ideal platform for designing chemical sensors and biosensors. The principle of detection is often based on a change in the photophysical properties—such as fluorescence intensity or wavelength—upon binding of the target analyte.
8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives are classic examples of "turn-on" fluorescent chemosensors. In its free state, 8-HQ exhibits weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) process that provides a non-radiative decay pathway. However, upon chelation with specific metal ions like Zn²⁺, Al³⁺, or Cd²⁺, the phenolic proton is displaced, and the ligand's rotation is restricted. This blocks the non-radiative decay channel, causing a dramatic increase in fluorescence intensity. This mechanism allows for the highly sensitive and selective detection of these ions.
Research has focused on tailoring the selectivity and sensitivity of these sensors:
By introducing specific recognition groups onto the quinoline scaffold, sensors can be designed for a wide array of targets, including other metal ions (e.g., Hg²⁺, Cu²⁺), anions (e.g., F⁻, CN⁻), and even neutral biomolecules.
For instance, a sensor incorporating a crown ether moiety linked to a quinoline fluorophore can selectively detect alkali metal ions like K⁺.
The sensitivity can be enhanced by designing systems that exhibit aggregation-induced emission (AIE), where the fluorescence is triggered by the formation of aggregates upon analyte binding.
The table below details examples of quinoline-based sensor systems.
Quinoline-Based Chelating and Complexing Agents in Material Science
Beyond discrete molecular sensors, quinoline derivatives serve as powerful multidentate ligands (chelating agents) for constructing sophisticated supramolecular structures and extended solid-state materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitrogen atom of the quinoline ring and a secondary donor atom (e.g., the oxygen in 8-hydroxyquinoline) form a stable five- or six-membered chelate ring with metal ions.
When quinoline ligands containing multiple binding sites are used, they can act as linkers or nodes to bridge metal centers, creating one-, two-, or three-dimensional networks. These materials possess properties that are not present in the individual molecular components:
Porosity: MOFs built with quinoline-based linkers can exhibit high surface areas and tunable pore sizes, making them suitable for gas storage (e.g., H₂, CO₂) and separation.
Catalysis: The metal centers within the framework can act as catalytic sites, while the quinoline ligand can help in substrate recognition or in stabilizing reactive intermediates.
Luminescence: If the quinoline ligand is luminescent, the resulting CP or MOF can be a highly stable, solid-state luminescent material, with potential applications in sensing or lighting. The metal ion can also be chosen to tune the emission properties through ligand-to-metal or metal-to-ligand charge transfer.
For example, quinoline-dicarboxylic acids have been used as organic linkers to construct MOFs with lanthanide ions (e.g., Eu³⁺, Tb³⁺). In these materials, the quinoline moiety acts as an "antenna," efficiently absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic sharp, narrow wavelength (e.g., red for Eu³⁺, green for Tb³⁺). This antenna effect leads to highly efficient luminescent materials.
Quinoline Derivatives in Dye and Pigment Chemistry
The extended π-conjugated system of the quinoline nucleus makes it an excellent chromophore, which is a part of a molecule responsible for its color. By chemically modifying the quinoline ring with electron-donating groups (e.g., -NH₂, -OH) and electron-withdrawing groups (e.g., -NO₂, -CN), the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This allows for the rational design of dyes and pigments spanning the entire visible spectrum.
Key classes of quinoline-based dyes include:
Quinophthalones: This class is synthesized via the condensation of quinaldine (B1664567) (or its derivatives) with phthalic anhydride. The most famous member is Quinoline Yellow SS (Solvent Yellow 33), a bright, greenish-yellow dye known for its excellent lightfastness and thermal stability. It is widely used as a pigment for coloring plastics, polymers, and synthetic fibers.
Cyanine (B1664457) Dyes: Many important cyanine dyes incorporate the quinoline nucleus. These dyes are characterized by two nitrogen-containing heterocyclic rings (one or both of which can be quinoline) connected by a polymethine bridge. They exhibit very intense and sharp absorption bands and are used as photographic sensitizers, voltage-sensitive probes in biology, and fluorescent labels for DNA and proteins.
Modern Functional Dyes: In contemporary material science, quinoline-based dyes are being developed for high-tech applications. For example, in Dye-Sensitized Solar Cells (DSSCs), quinoline-based organic dyes act as the sensitizer, absorbing sunlight and injecting electrons into the semiconductor (e.g., TiO₂) to generate a photocurrent. Their molecular structure can be engineered to maximize light absorption and optimize the energy levels for efficient charge transfer.
Future Research Directions and Emerging Paradigms for Quinoline Sulfate
Exploration of Novel Synthetic Pathways and Sustainable Green Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, hazardous solvents, and significant waste generation. acs.orgnih.gov The future of quinoline synthesis is increasingly focused on the principles of green chemistry, aiming to develop sustainable and eco-friendly methodologies. ijpsjournal.com This paradigm shift involves several key strategies:
Green Catalysts: Research is moving towards the use of environmentally benign and reusable catalysts. bohrium.comresearchgate.net Examples include p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix acs.orgarene, and various metal nanoparticles. bohrium.comresearchgate.net Formic acid has also emerged as a versatile and green catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com
Alternative Energy Sources: Energy-efficient techniques such as microwave-assisted synthesis (MAS) and ultrasound irradiation are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. ijpsjournal.comresearchgate.net
Greener Solvents: The use of non-toxic and renewable solvents like water, ethanol, ionic liquids, and deep eutectic solvents is a critical aspect of sustainable synthesis. ijpsjournal.combohrium.comresearchgate.net In some cases, solvent-free reaction conditions are being developed to further minimize environmental impact. ijpsjournal.comresearchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy by incorporating most or all of the starting materials into the final product. rsc.org This approach simplifies synthetic procedures, reduces waste, and allows for the rapid generation of diverse quinoline libraries. rsc.org
Renewable Starting Materials: A significant future direction is the use of renewable, plant-based materials, such as furfural, to replace petrochemical-based starting materials in quinoline synthesis, making the entire process more sustainable. ijpsjournal.com
These green methodologies are not only environmentally advantageous but also offer potential economic benefits through increased efficiency and reduced waste management costs. acs.org
| Green Synthesis Strategy | Key Advantages | Examples of Catalysts/Conditions |
| Use of Green Catalysts | Reusable, reduced toxicity, milder reaction conditions. ijpsjournal.combohrium.com | p-toluenesulfonic acid, formic acid, cerium nitrate (B79036). ijpsjournal.combohrium.comresearchgate.net |
| Alternative Energy Sources | Reduced reaction times, lower energy consumption, improved yields. ijpsjournal.comresearchgate.net | Microwave irradiation, ultrasound. ijpsjournal.comresearchgate.net |
| Greener Solvents | Reduced environmental impact, elimination of harmful waste. ijpsjournal.com | Water, ethanol, ionic liquids, solvent-free conditions. ijpsjournal.combohrium.comresearchgate.net |
| Multicomponent Reactions | High atom economy, simplified procedures, rapid library synthesis. rsc.org | Povarov reaction, Gewald reaction, Ugi reaction. rsc.org |
| Renewable Feedstocks | Reduced reliance on petrochemicals, more sustainable process. ijpsjournal.com | Furfural (plant-based). ijpsjournal.com |
Deeper Insights into Molecular Interactions through Advanced Computational Modeling
Advanced computational modeling has become an indispensable tool for understanding the molecular interactions of quinoline sulfate (B86663) and its derivatives at an atomic level. These in silico methods provide deep insights that can guide the rational design of new compounds with desired properties.
Future research will increasingly leverage a variety of computational techniques:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov Docking simulations are used to elucidate the binding modes of quinoline derivatives with their biological targets, helping to explain their mechanism of action. researchgate.netnih.gov For instance, docking studies have been used to investigate the interactions of quinoline derivatives with targets like topoisomerase II and DNA gyrase. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of quinoline derivatives when interacting with their targets over time. nih.gov These simulations have been used to confirm the stability of docked complexes and analyze their behavior in a simulated biological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features that influence a compound's potency. nih.gov The contour maps generated from these analyses can guide the design of new, more active derivatives. nih.gov
The integration of computational chemistry with machine learning algorithms is also an emerging trend, promising to optimize reaction parameters and predict synthetic pathways more efficiently. mdpi.com These advanced modeling techniques are crucial for accelerating the discovery and development of novel quinoline-based compounds for various applications.
Refined Structure-Activity-Mechanism Correlations for Rational Design
The rational design of new quinoline sulfate derivatives with enhanced efficacy and specificity hinges on a deep understanding of their structure-activity relationships (SAR) and mechanisms of action. nih.gov Future research will focus on elucidating these correlations with greater precision.
Key areas of investigation include:
Influence of Substituents: Systematic studies on how different functional groups at various positions of the quinoline ring affect biological activity are crucial. researchgate.netnih.gov For example, the addition of electron-donating groups (like -CH₃, -OCH₃) or electron-withdrawing groups (like -Cl, -NO₂) can significantly alter the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. bohrium.comresearchgate.net
Hybrid Molecules: Creating hybrid molecules by combining the quinoline scaffold with other pharmacologically active moieties (e.g., furan, pyrazole, indole) has been shown to significantly improve bioactivity. bohrium.comresearchgate.net This strategy allows for the development of multi-target agents.
Mechanism of Action: Elucidating the precise molecular mechanisms through which quinoline derivatives exert their effects is a primary goal. This involves identifying their specific cellular targets, such as enzymes (e.g., topoisomerase, tyrosine kinases) or cellular processes (e.g., tubulin polymerization, apoptosis). researchgate.netnih.govnih.gov
By establishing clear SAR and mechanistic understanding, researchers can move beyond trial-and-error approaches to a more predictive and rational design of next-generation quinoline-based compounds for therapeutic and other applications. manchester.ac.ukresearchgate.net
| Position of Substitution | Effect on Activity | Example |
| Position 1 | Vital for antibacterial activity. nih.gov | N-substitutions. |
| Position 4 | Amino side chains can facilitate antiproliferative activity. nih.gov | 4-aminoquinoline derivatives. mdpi.com |
| Position 7 | Bulky alkoxy substituents can be beneficial for antiproliferative activity. nih.gov | 7-(4-fluorobenzyloxy) quinolin-4-amine derivatives. nih.gov |
| General | Fluorine atoms and piperazine (B1678402) rings can broaden the spectrum of activity. nih.gov | Fluoroquinolones. |
Development of Highly Sensitive and Selective Analytical Probes
Quinoline derivatives are excellent fluorophores, and their unique photophysical properties are being increasingly exploited for the development of highly sensitive and selective analytical probes. Future research in this area will focus on creating novel chemosensors for the detection of various analytes with high precision.
Emerging trends include:
Fluorescent Probes for Metal Ions: Quinoline-based probes have been designed for the selective detection of metal ions like copper. nih.gov These probes can exhibit fluorescence enhancement ("turn-on") or quenching ("turn-off") upon binding to the target ion, often accompanied by a color change visible to the naked eye. nih.gov The detection limits for these probes can reach the micromolar range. nih.gov
Sensors for Anions and Small Molecules: Researchers are developing quinoline-chalcone based fluorescent probes for detecting anions like bisulfite (HSO₃⁻) in real-world samples such as wine. acs.org Pyrroloquinoline derivatives are also being used to create probes for the selective detection of amino acids like lysine. mdpi.com
Probes for Reactive Oxygen Species (ROS): Quinoline-based fluorescent probes are being developed to detect and monitor reactive oxygen species like hypochlorous acid (HOCl) in biological systems, which is important for understanding inflammatory diseases like rheumatoid arthritis. nih.gov These probes offer high sensitivity, with detection limits in the nanomolar range, and fast response times. nih.gov
Real-Time Monitoring and Bioimaging: A key future direction is the application of these probes for real-time monitoring of analytes in environmental samples and for bioimaging in living cells. nih.govmdpi.comnih.gov The low cytotoxicity of many of these probes makes them suitable for visualizing the distribution and concentration of specific molecules within cellular environments. nih.gov
The development of these advanced analytical tools will have significant impacts on environmental monitoring, food safety, and biomedical research.
Innovative Approaches in Environmental Remediation Technologies
Quinoline and its derivatives can be persistent environmental pollutants, particularly in wastewater from industrial processes. researchgate.net Future research is focused on developing innovative and sustainable technologies for the effective remediation of quinoline contamination.
Promising approaches include:
Adsorption using Novel Sorbents: A major area of research is the development of low-cost and efficient adsorbents for removing quinoline from aqueous media. Modified agricultural waste is being explored as a potential sorbent, demonstrating high removal efficiency (around 97%). researchgate.net Other advanced materials being investigated include hydrochar derived from biomass and nitrogen-doped hollow carbon nanosphere/graphene composite aerogels. researchgate.net
Enhanced Biodegradation: This technique utilizes microorganisms to naturally break down organic pollutants like quinoline. vertasefli.co.uk Research is focused on enhancing the effectiveness of this process through biostimulation (adding nutrients to stimulate existing microbes) or bioaugmentation (introducing specific microbial strains). vertasefli.co.uk
Advanced Oxidation Processes (AOPs): In-situ chemical oxidation (ISCO) is a technology that uses strong oxidizing agents to degrade contaminants directly in the soil or groundwater. vertasefli.co.uk This method can be effective for treating quinoline pollution.
Integrated and Sustainable Systems: The future of remediation lies in integrated approaches that are both effective and environmentally friendly. This includes the use of biodegradable chemicals and green sorbents to minimize negative environmental consequences. vertasefli.co.uk Furthermore, research is exploring the regeneration and reuse of sorbents and the potential for energy recovery from the quinoline-loaded materials, contributing to a circular economy model for environmental cleanup. researchgate.net
These innovative technologies offer the potential for more efficient and sustainable solutions to the environmental challenges posed by quinoline-based pollutants.
Expanding the Scope of Quinoline Sulfate and Derivatives in Advanced Material Science Applications
The unique structural and electronic properties of the quinoline scaffold make it a versatile building block for the creation of advanced functional materials. mdpi.com While its applications in pharmaceuticals are well-established, future research is set to expand the scope of quinoline sulfate and its derivatives into new realms of material science.
Emerging applications include:
Molecular Sensors: The inherent fluorescence of many quinoline derivatives makes them ideal candidates for developing highly sensitive molecular sensors and probes, as discussed in section 10.4. mdpi.com
Dyes and Pigments: Quinoline-based compounds have applications as dyes. futuremarketinsights.com Research into quinoline-based dyes is driven by the demand for more environmentally friendly and sustainable alternatives for use in textiles, paints, and coatings. futuremarketinsights.com
Electronics and Optoelectronics: The conjugated π-system of the quinoline ring structure suggests potential applications in organic electronics. Research could explore the use of quinoline derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Corrosion Inhibitors: Quinoline derivatives are known to be effective corrosion inhibitors, particularly for steel. futuremarketinsights.commdpi.com Future work could focus on designing and synthesizing new derivatives with enhanced inhibitory efficiency and lower environmental impact for industrial applications.
Intelligent Materials: The responsiveness of the quinoline scaffold to external stimuli (like pH, light, or the presence of specific analytes) opens up possibilities for their use in "intelligent" or "smart" materials that can change their properties on demand. mdpi.com
The continuous innovation in the synthesis of quinoline derivatives, particularly through multicomponent reactions, will enable the creation of a vast library of compounds with tailored physicochemical properties for these diverse material science applications. rsc.org
Q & A
Q. Table 1: Key Characterization Techniques
| Technique | Purpose | Typical Parameters |
|---|---|---|
| HPLC | Purity quantification | C18 column, 254 nm detection |
| NMR | Structural confirmation | DMSO-d6 solvent, 400 MHz |
| EA | Elemental composition | %S, %N, %C deviation ≤0.3% |
Advanced: How can researchers resolve contradictions in reported degradation pathways of quinoline sulfate in sulfate radical-based advanced oxidation processes (SR-AOPs)?
Answer:
Contradictions often arise from varying reaction conditions or detection methods. To address this:
- Mechanistic Validation : Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to identify dominant radicals (SO₄⁻· vs. ·OH) under specific pH and temperature conditions .
- Kinetic Modeling : Compare pseudo-first-order rate constants across studies, controlling for variables like Fe²⁺/persulfate molar ratios and initial quinoline concentration.
- Intermediate Analysis : Employ LC-MS/MS to track degradation byproducts (e.g., hydroxylated quinoline derivatives) and propose competing pathways .
Example Data Conflict : A study reporting 100% degradation at pH 3 may contradict slower kinetics in neutral pH systems due to Fe²⁺ precipitation.
Basic: What experimental parameters are critical for ensuring reproducibility in quinoline sulfate synthesis?
Answer:
Key parameters include:
- Reaction Solvent : Use anhydrous conditions to avoid hydrolysis byproducts.
- Temperature Control : Maintain ±2°C precision during exothermic steps (e.g., sulfonation).
- Stoichiometric Ratios : Optimize quinoline-to-sulfating agent ratios (e.g., H₂SO₄) to minimize side products .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity crystals.
Advanced: How can computational modeling enhance the design of quinoline sulfate derivatives for specific applications (e.g., chelating agents)?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity or binding affinity with metal ions .
- Molecular Dynamics (MD) : Simulate interactions in solvent environments to optimize solubility or stability.
- QSAR Models : Corolate structural modifications (e.g., substituent position) with biological or catalytic activity.
Case Study : Modifying the quinoline ring with hydroxyl groups (8-hydroxyquinoline sulfate) increases metal chelation efficacy, validated via DFT and experimental LogK values .
Basic: What are the best practices for calibrating fluorescence spectrophotometers using quinoline sulfate?
Answer:
- Preparation : Dissolve quinoline sulfate in 0.1 M H₂SO₄ to stabilize fluorescence intensity.
- Excitation/Emission Scans : Use λ_ex = 350 nm and λ_em = 450 nm, adjusting slit widths to avoid signal saturation .
- Inner Filter Effect Correction : Apply mathematical corrections for high absorbance samples.
- Validation : Compare against standardized fluorescence intensity curves (e.g., 1 µg/mL quinine sulfate as a reference) .
Advanced: How can researchers optimize sulfate radical (SO₄⁻·) generation in Fe²⁺/persulfate systems for quinoline degradation?
Answer:
Q. Table 2: Optimal Conditions for SR-AOPs
| Parameter | Optimal Range | Impact on Degradation |
|---|---|---|
| Fe²⁺/PS ratio | 3:1 | Maximizes SO₄⁻· generation |
| pH | 3–4 | Prevents Fe²⁺ precipitation |
| Temperature | 40–50°C | Accelerates kinetics |
Basic: How should researchers structure PICOT-based questions for studies on quinoline sulfate’s environmental toxicity?
Answer:
Using the PICOT framework :
- Population : Aquatic ecosystems exposed to quinoline sulfate.
- Intervention : Biodegradation via microbial consortia.
- Comparison : Untreated vs. SR-AOP-treated effluent.
- Outcome : Reduction in bioaccumulation (measured via LC₅₀ in Daphnia magna).
- Time : 30-day exposure period.
Example Question : “Does Fe²⁺/persulfate treatment (Intervention) reduce quinoline sulfate toxicity (Outcome) in freshwater ecosystems (Population) compared to untreated effluent (Comparison) over 30 days (Time)?” .
Advanced: What strategies mitigate matrix interference when analyzing quinoline sulfate in complex environmental samples?
Answer:
- Sample Pretreatment : Solid-phase extraction (SPE) with C18 cartridges to isolate quinoline sulfate from humic acids or metal ions.
- Chromatographic Adjustments : Use ion-pairing agents (e.g., tetrabutylammonium bromide) in HPLC mobile phases to improve peak resolution.
- Matrix-Matched Calibration : Prepare standards in simulated environmental matrices to correct for signal suppression/enhancement .
Basic: How do researchers validate the identity of novel quinoline sulfate derivatives?
Answer:
- Multi-Technique Approach : Combine XRD for crystal structure, FTIR for functional groups (e.g., S=O stretches), and elemental analysis for stoichiometry.
- Reference Standards : Compare retention times (HPLC) or spectral data with commercially available analogs.
- Synthetic Replication : Reproduce synthesis in triplicate to confirm consistency .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in quinoline sulfate toxicity studies?
Answer:
- Probit Analysis : Calculate LC₅₀/EC₅₀ values with 95% confidence intervals.
- ANOVA with Post Hoc Tests : Compare toxicity across multiple concentrations (e.g., 10–100 mg/L).
- Multivariate Regression : Model interactions between quinoline sulfate concentration, pH, and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
